

Solubility Profile of N,N-Diethylpiperazine-1-carboxamide: A Technical Guide

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Compound of Interest

Compound Name: *N,N-Diethylpiperazine-1-carboxamide*

Cat. No.: *B090361*

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For Researchers, Scientists, and Drug Development Professionals

Executive Summary

A comprehensive review of publicly available chemical databases and scientific literature reveals a notable absence of specific quantitative solubility data for **N,N-Diethylpiperazine-1-carboxamide** in common laboratory solvents. This technical guide addresses this information gap by providing a structured framework for researchers to systematically determine and record the solubility of this compound. The following sections detail standardized experimental protocols for both qualitative and quantitative solubility assessment and offer a template for data presentation. Furthermore, a logical workflow for solubility determination is provided to guide experimental design.

Predicted Solubility Characteristics

Based on the molecular structure of **N,N-Diethylpiperazine-1-carboxamide**, which contains a polar piperazine ring, a carboxamide group capable of hydrogen bonding, and non-polar diethyl groups, a mixed solubility profile can be anticipated. The presence of the tertiary amine in the piperazine ring suggests that the solubility in aqueous solutions will be pH-dependent. It is likely to exhibit higher solubility in polar protic solvents like water, ethanol, and methanol, and in polar aprotic solvents such as DMSO and DMF. Conversely, lower solubility is expected in non-polar solvents like toluene and chloroform.

Data Presentation: A Template for Experimental Findings

To facilitate standardized data collection and comparison, the following table is provided for researchers to record their experimental solubility data for **N,N-Diethylpiperazine-1-carboxamide**.

Solvent	Solvent Polarity	Temperature (°C)	Qualitative Solubility (e.g., Soluble, Sparingly Soluble, Insoluble)	Quantitative Solubility (mg/mL or mol/L)
Water	High			
Ethanol	High			
Methanol	High			
Dimethyl Sulfoxide (DMSO)	High			
Dimethylformamide (DMF)	High			
Acetone	Medium			
Chloroform	Low			
Toluene	Low			

Experimental Protocols for Solubility Determination

The following are generalized yet detailed methodologies for determining the solubility of **N,N-Diethylpiperazine-1-carboxamide**.

Qualitative Solubility Assessment

This method provides a rapid preliminary assessment of solubility.

Procedure:

- Add approximately 1-2 mg of **N,N-Diethylpiperazine-1-carboxamide** to a small test tube.
- Add 0.5 mL of the desired solvent in increments (e.g., 0.1 mL at a time).
- After each addition, vigorously vortex or shake the test tube for 30-60 seconds.
- Visually inspect the solution for the presence of undissolved solid against a dark background.
- Record the observation as:
 - Soluble: If the compound completely dissolves.
 - Sparingly Soluble: If a small portion of the compound dissolves.
 - Insoluble: If the compound does not appear to dissolve.

Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.

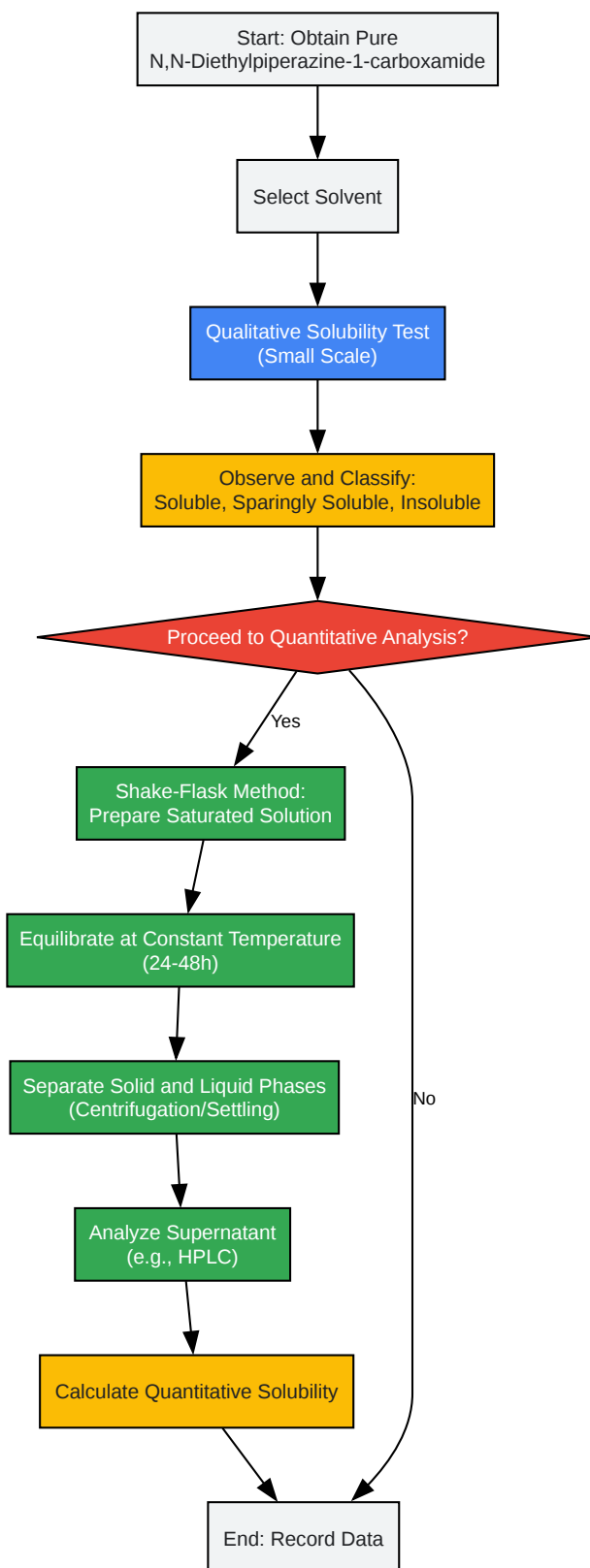
Procedure:

- Preparation of a Saturated Solution:
 - Add an excess amount of **N,N-Diethylpiperazine-1-carboxamide** to a known volume of the selected solvent in a sealed, airtight container (e.g., a screw-cap vial with a PTFE liner). A visual excess of solid material should be present.
 - Place the container in a temperature-controlled shaker or orbital incubator set to a constant temperature (e.g., 25 °C or 37 °C).

- Agitate the mixture for a sufficient duration to ensure equilibrium is reached (typically 24-48 hours).
- Sample Separation:
 - Allow the suspension to settle for at least 24 hours at the same constant temperature to allow for the sedimentation of undissolved solid.
 - Alternatively, centrifuge the suspension at a high speed to pellet the excess solid.
- Analysis:
 - Carefully withdraw a known volume of the clear supernatant.
 - Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
 - Quantify the concentration of **N,N-Diethylpiperazine-1-carboxamide** in the diluted sample using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or a calibrated spectrophotometer.
 - Calculate the original concentration in the supernatant to determine the quantitative solubility.

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of **N,N-Diethylpiperazine-1-carboxamide**.



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Caption: Workflow for Solubility Determination.

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